Product packaging for 5-Fluoro-N-hydroxycytosine(Cat. No.:CAS No. 18014-44-3)

5-Fluoro-N-hydroxycytosine

Cat. No.: B098119
CAS No.: 18014-44-3
M. Wt: 145.09 g/mol
InChI Key: AGMXBUQUJJTPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-N-hydroxycytosine is a synthetic cytosine analog of significant interest in biochemical research, particularly in the study of enzyme inhibition mechanisms. Its structure incorporates both a 5-fluoro substituent and an N-hydroxy group, which are known to profoundly influence the biological activity of nucleoside analogs. The primary research value of this compound is its potential as a mechanism-based inhibitor of key enzymes, such as thymidylate synthase (TS), a critical target in nucleotide metabolism and cancer research . The proposed mechanism of action involves the conformation of the N4-hydroxy group. Theoretical studies on closely related structures suggest that the presence of the 5-fluoro substituent can stabilize the anti rotamer of the N4-hydroxy group through intramolecular hydrogen bonding . This specific conformation is hypothesized to be the active species responsible for potent, slow-binding inhibition of thymidylate synthase. By acting as an inhibitor, this compound can disrupt the de novo synthesis of thymidylate, leading to nucleotide pool imbalances and inhibition of DNA synthesis, making it a valuable tool for studying cell proliferation and metabolic pathways in controlled laboratory settings . Furthermore, the 5-fluorocytosine moiety is recognized for its role in other research contexts. For instance, once metabolically converted within cells, 5-fluorocytosine derivatives can be incorporated into nucleic acids, leading to the inhibition of both RNA and DNA biosynthesis . Some studies also show that 5-fluorocytosine incorporated into DNA can act as a mechanism-based inactivator of DNA methyltransferases, suggesting potential applications in epigenetic research . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to investigate its full potential in enzyme kinetics, cancer cell biology, and nucleotide metabolism studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4FN3O2 B098119 5-Fluoro-N-hydroxycytosine CAS No. 18014-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18014-44-3

Molecular Formula

C4H4FN3O2

Molecular Weight

145.09 g/mol

IUPAC Name

5-fluoro-6-(hydroxyamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C4H4FN3O2/c5-2-1-6-4(9)7-3(2)8-10/h1,10H,(H2,6,7,8,9)

InChI Key

AGMXBUQUJJTPLT-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC(=C1F)NO

Canonical SMILES

C1=NC(=O)NC(=C1F)NO

Other CAS No.

18014-44-3

Synonyms

N(4)-hydroxy-5-fluorocytosine
N(4)-OH-5-FC
N(4)-OH-5-fluoro-C

Origin of Product

United States

Synthesis Methodologies for 5 Fluoro N Hydroxycytosine and Structural Analogs

The synthesis of fluorinated nucleosides and their analogues generally follows two primary strategies: the direct fluorination of an existing nucleoside or a convergent approach where a pre-fluorinated sugar or nucleobase is coupled with its corresponding partner. mdpi.com These methods have been adapted to produce a variety of structural analogs of 5-Fluoro-N-hydroxycytosine, primarily at the nucleoside level, which are crucial for their incorporation into nucleic acids.

A convenient and effective procedure for synthesizing 5-substituted N⁴-hydroxy-2'-deoxycytidines, including the 5-fluoro derivative, involves the chemical transformation of corresponding 5-substituted 2'-deoxyuridines. acs.org For instance, the synthesis of 5-Fluoro-N⁴-hydroxy-2'-deoxycytidine is achieved starting from 5-fluoro-3',5'-di-O-acetyl-2'-deoxyuridine. acs.org This process involves a site-specific reaction at the C(4) position of the pyrimidine (B1678525) ring, typically through triazolation, followed by hydroxylamination to introduce the N-hydroxy group, and a final deblocking step to yield the target nucleoside. acs.org

Researchers have also successfully synthesized other structural analogs where the modification is not on the nucleobase but on the sugar moiety. One such example is 4'-fluoro-N(4)-hydroxycytidine. Its synthesis was accomplished by treating 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylidenecytidine with hydroxylamine, which resulted in the N(4)-hydroxy derivative. researchgate.net Subsequent removal of the protecting groups on the sugar yielded the final 4'-fluoro-N(4)-hydroxycytidine analog. researchgate.net Another variation includes modifications at the 2' position, such as in N⁴-hydroxy-2'-deoxy-2'-fluoro-2'-C-chlorocytidine, which was prepared by reacting 2'-deoxy-2'-fluoro-2'-C-chlorocytidine with benzyloxyamine, followed by deprotection. researchgate.netmdpi.com

These synthetic routes provide access to a range of analogs where either the nucleobase or the sugar, or both, are modified, allowing for systematic studies of their properties.

Table 1: Synthesis of this compound Analogs The table below is interactive. Click on the headers to sort the data.

Target Analog Precursor Compound Key Reaction Steps Reference(s)

Development of Nucleobase Sugar Dual Modified Nucleic Acids

A significant area of research involves the creation of dual-modified nucleic acids, which combine modifications on both the nucleobase and the sugar ring. nih.gov This strategy aims to merge the beneficial properties of different chemical alterations into a single nucleotide unit, potentially leading to antisense oligonucleotides (ASOs) with superior efficacy and safety profiles. nih.govresearchgate.net

While research directly on 5-Fluoro-N-hydroxycytosine in this context is emerging, highly relevant work has been conducted on the closely related 5-hydroxycytosine (B44430) (⁵⁻ᴼHCyt). nih.gov Scientists have successfully designed and synthesized dual-modified nucleic acids by combining ⁵⁻ᴼHCyt with sugar-modified scaffolds like 2'-O-methylribonucleic acid (2'-OMe-RNA) and 2'-O,4'-C-spirocyclopropylene-bridged nucleic acid (scpBNA). nih.govresearchgate.net

The synthetic process involves two main stages:

Phosphoramidite (B1245037) Synthesis : The dual-modified nucleoside (e.g., 2'-OMe-RNA-⁵⁻ᴼHCyt) is first synthesized and then converted into a phosphoramidite building block. This chemical form is necessary for its use in automated DNA/RNA synthesizers. nih.gov

Oligonucleotide Incorporation : The prepared phosphoramidite is then incorporated into oligonucleotides (ONs) at specific positions using standard solid-phase synthesis techniques. nih.gov

Studies on these dual-modified ONs revealed important characteristics. The ability to form a stable duplex with a target RNA strand and to discriminate between correct and incorrect base pairs was found to be comparable to that of oligonucleotides modified only on the sugar. nih.govresearchgate.net This indicates that the addition of the 5-hydroxycytosine modification does not compromise the fundamental hybridization properties conferred by the sugar modification. nih.gov

Furthermore, research into the biochemical behavior of 5-fluorocytosine (B48100) (5-FC) within a DNA duplex provides critical insights. Studies using DNA polymerases have shown that 5-FC, much like 5-OHC, can lead to the misincorporation of dAMP opposite it during DNA synthesis. nih.govacs.org This phenomenon is attributed to the electronegativity of the substituent at the C5 position, which appears to reduce the stacking capabilities of the base and create template instability within the polymerase active site. nih.govacs.org This finding is a crucial piece of data regarding the behavior of C5-fluorinated cytosine analogs in biological systems.

Table 2: Research Findings on Dual Modified Nucleic Acids The table below is interactive. You can use the search bar to filter the results.

Modification Type Specific Molecules Synthesized Key Research Findings Reference(s)
Nucleobase-Sugar Dual Modification 2'-OMe-RNA-⁵⁻ᴼHCyt-modified ONs Duplex-forming ability and base discrimination were similar to the parent 2'-OMe-RNA-modified ONs. nih.govresearchgate.net
Nucleobase-Sugar Dual Modification scpBNA-⁵⁻ᴼHCyt-modified ONs Hybridization properties were retained compared to the parent scpBNA-modified ONs. nih.govresearchgate.net
Nucleobase Modification (Biochemical Study) DNA templates containing 5-Fluorocytosine (5-FC) The electronegative C5-fluoro group contributes to template instability, leading to increased misincorporation of dAMP by DNA polymerases. nih.govacs.org

Molecular Structure and Conformation Studies of 5 Fluoro N Hydroxycytosine and Derivatives

Crystallographic Analysis of Related Cytosine Analogs and Protein Complexes

X-ray crystallography provides definitive experimental evidence of molecular structure in the solid state. While a crystal structure for 5-Fluoro-N-hydroxycytosine itself may not be widely reported, analyses of closely related analogs and their complexes with proteins offer crucial structural information.

Studies on a derivative, 3′,5′-di-O-acetyl-N(4)-hydroxy-5-fluoro-2′-deoxycytidine, have been conducted using single-crystal X-ray diffraction. researchgate.netresearchgate.net The results from these experiments corroborate the theoretical predictions, confirming that the N(4)-hydroxycytosine moiety exists in the imino tautomeric form in the crystalline state. researchgate.net Furthermore, the conformation of the N(4)-OH group was determined to be cis (equivalent to syn), with the hydroxyl group oriented toward the N3 atom of the base. researchgate.net This experimental finding provides strong validation for the computational models that identified the imino-syn form as the most stable. nih.govresearchgate.net

X-ray Crystal Structures of N4-Hydroxy-2′-deoxycytidine and its 5-Fluoro Analogue

X-ray crystallography provides precise measurements of bond lengths and angles, offering a detailed view of molecular structures. Studies on N4-hydroxy-2'-deoxycytidine (N4-OH-dC) and its 5-fluoro analogue (5-F-N4-OH-dC) have revealed key structural features.

The crystal structure of 5-fluoro-N4-hydroxy-2'-deoxycytidine shows that the N4-hydroxy group can exist in two conformations: syn and anti. In the crystalline state, the molecules favor the syn conformation, which is stabilized by an intramolecular hydrogen bond between the N4-hydroxyl group and the oxygen atom at the C2 position of the pyrimidine (B1678525) ring. This preference for the syn form is significant as it influences the molecule's hydrogen bonding patterns and, consequently, its interactions with other molecules, such as base pairing in DNA.

CompoundConformation of N4-hydroxy groupKey Intramolecular Interaction
5-Fluoro-N4-hydroxy-2'-deoxycytidinePredominantly synHydrogen bond between N4-OH and C2=O
N4-hydroxy-2'-deoxycytidineCan adopt both syn and anti-

Structural Analysis of DNA Polymerase Interactions with 5-Hydroxycytosine-Containing DNA

The presence of modified bases like 5-hydroxycytosine (B44430) (5-OH-C) in a DNA template can significantly impact the fidelity of DNA replication. Structural studies of DNA polymerases in complex with DNA containing 5-OH-C have provided insights into the mechanisms of both correct and incorrect nucleotide incorporation.

When 5-hydroxycytosine is present in the DNA template, DNA polymerases preferentially incorporate deoxyguanosine monophosphate (dGMP). Structural studies have shown that 5-OH-C can form a stable base pair with guanine (B1146940). This pairing is facilitated by the formation of three hydrogen bonds, similar to the canonical cytosine-guanine (C-G) base pair. The 5-hydroxyl group of 5-OH-C does not directly participate in the hydrogen bonding with guanine but can influence the electronic properties and the local geometry of the base pair. The polymerase active site accommodates this pairing, leading to the correct incorporation of guanine.

Despite the preference for pairing with guanine, 5-hydroxycytosine can also lead to the misincorporation of deoxyadenosine (B7792050) monophosphate (dAMP). Structural evidence suggests that this misincorporation is a result of template instability. The 5-hydroxyl group can cause a distortion in the DNA duplex, leading to a transient misalignment of the template strand within the polymerase active site. This misalignment can allow for the formation of a wobble base pair between 5-OH-C and adenine (B156593), which is stabilized by two hydrogen bonds. The flexibility of the polymerase active site can accommodate this mismatched pair, resulting in the incorporation of adenine instead of guanine.

Computational Molecular Modeling and Docking Approaches

Computational methods provide a powerful tool to complement experimental studies by offering dynamic and predictive insights into molecular behavior. Molecular dynamics simulations and docking studies have been employed to investigate the conformational landscape and biomolecular interactions of this compound and its derivatives.

Predictive Modeling of Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies can be used to model its interaction with the active site of DNA polymerases. These models can help to rationalize the observed patterns of nucleotide incorporation, including the preferential pairing with guanine and the occasional misincorporation of adenine. By calculating the binding energies and analyzing the intermolecular interactions for different base pairing scenarios, predictive modeling can provide valuable insights into the mechanisms of polymerase fidelity and the mutagenic potential of modified bases.

Biochemical Interactions and Enzymatic Recognition of 5 Fluoro N Hydroxycytosine

Interactions with DNA Polymerases and Influence on Replication Fidelity

The presence of 5-fluorocytosine (B48100) in a DNA template can challenge the fidelity of DNA polymerases, leading to potential miscoding events. Research into these interactions has elucidated the subtle structural and chemical factors that govern substrate recognition and the accuracy of DNA synthesis.

When 5-fluorocytosine (5-FC) serves as a templating base during DNA replication, it exhibits a notable potential for miscoding. Studies utilizing high-fidelity DNA polymerases, such as the bacteriophage RB69 gp43 (a homolog of human replicative polymerases), have demonstrated that these enzymes can misincorporate deoxyadenosine (B7792050) monophosphate (dAMP) opposite 5-FC. nih.govacs.org This misincorporation event, if not corrected, leads to a C→T transition mutation in subsequent rounds of replication.

Structural analyses of the polymerase active site reveal the basis for this miscoding. When dAMP is incorporated opposite a 5-FC template, the modified base becomes disordered and tips away from the incorporated nucleotide. nih.gov This creates a void and instability in the DNA duplex, causing the template to unstack from the primer strand in a conformation that resembles an abasic site. nih.govacs.orgrcsb.org This structural instability is believed to facilitate the erroneous incorporation of dAMP.

The electronegativity of the substituent at the C5 position of the cytosine ring plays a crucial role in the miscoding potential of cytosine analogs. nih.govacs.org A comparative analysis of templates containing 5-fluorocytosine (5-FC), 5-hydroxycytosine (B44430) (5-OHC), and 5-methylcytosine (B146107) (5-MEC) has shown that elevated misincorporation of dAMP occurs opposite both 5-FC and 5-OHC, but not opposite 5-MEC. acs.orgosti.govnih.gov

The highly electronegative fluorine in 5-FC and oxygen in 5-OHC weaken the stacking capabilities of the base within the DNA helix. acs.orgrcsb.orgnih.gov This reduced stacking energy makes it easier for the polymerase to accommodate a mismatched nucleotide like dAMP, as the templating base can more readily adopt a disordered, unstacked conformation to allow the incorrect pairing. nih.govrcsb.org In contrast, the electron-donating methyl group in 5-MEC does not induce this instability, and dAMP incorporation opposite 5-MEC is not significantly elevated compared to unmodified cytosine. acs.org

Comparative biochemical and structural studies have been instrumental in defining the role of the C5 substituent. Research using the RB69 gp43 polymerase provides a clear comparison between 5-FC, 5-OHC, and 5-MEC.

While the correct nucleotide, dGMP, is incorporated opposite all analogs through normal Watson-Crick base pairing, the efficiency of dAMP misincorporation varies significantly. nih.govacs.org Kinetic data shows that dAMP is incorporated opposite 5-OHC approximately five times more efficiently than opposite unmodified cytosine, with a similarly elevated incorporation observed for 5-FC. acs.orgosti.gov This contrasts sharply with 5-MEC, which does not promote significant dAMP misincorporation. acs.org

Crystal structures confirm these findings, showing that while a 5-OHC•dGMP pair is stable, a 5-OHC•dAMP pair results in the 5-OHC template becoming disordered. nih.gov The behavior of 5-FC in the polymerase active site closely mirrors that of 5-OHC, underscoring the shared mechanism of miscoding driven by the electronegative C5 substituent. nih.govacs.org

Table 1: Comparative Miscoding of Cytosine Analogs by RB69 gp43 DNA Polymerase
Template BaseC5 SubstituentProperty of SubstituentRelative dAMP Misincorporation EfficiencyStructural Outcome with dAMP
5-Fluorocytosine (5-FC)-FHighly ElectronegativeElevatedTemplate unstacking and instability nih.gov
5-Hydroxycytosine (5-OHC)-OHElectronegativeElevated (~5x vs dCMP) acs.orgTemplate unstacking and instability nih.govacs.org
5-Methylcytosine (5-MEC)-CH3Electron-DonatingNot ElevatedStable pairing acs.org
Cytosine (dCMP)-HNeutralBaselineStable pairing

Modulation of DNA Methyltransferase Activity

5-Fluorocytosine is a potent modulator of DNA methyltransferases (DNMTs), enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine. Its mechanism of action involves acting as a suicide inhibitor, trapping the enzyme in a stable covalent complex.

DNA containing 5-fluorocytosine is recognized as a substrate by C5 cytosine DNA methyltransferases. nih.govresearchgate.net The enzymatic mechanism for methylation involves a nucleophilic attack by an active site cysteine residue on the C6 position of the cytosine ring. This forms a transient covalent intermediate. nih.gov

In the case of 5-FC, the presence of the highly electronegative fluorine atom at the C5 position stalls the reaction after the formation of the covalent adduct. The fluorine atom is a poor leaving group, preventing the subsequent step of methyl transfer from S-adenosyl-L-methionine (SAM) and the final elimination step (β-elimination) that would resolve the covalent bond and release the enzyme. nih.gov Consequently, the enzyme becomes trapped in a stable, covalent complex with the DNA. nih.govresearchgate.net Studies comparing various cytosine analogs, including 5-hydroxycytosine, 5-chlorocytosine, and 5-bromocytosine, have shown that covalent complex formation is by far the most efficient for 5-fluorocytosine. nih.govoup.comoup.com

The nature of the substituent at the C5 position of the pyrimidine (B1678525) ring has a direct impact on the conformation of the DNA methyltransferase's active site, particularly a critical active site loop. nih.gov This loop must adopt a specific conformation for the enzyme to properly bind the substrate and catalyze the methylation reaction.

Crystal structures of the M.MpeI DNA methyltransferase complexed with DNA containing various cytosine analogs reveal two primary conformations of this loop: "in" and "out". nih.govoup.com Analogs with small or rotatable substituents at the C5 position, such as the fluorine atom in 5-FC, allow the active site loop to adopt the catalytically competent "in" conformation. nih.gov In contrast, analogs with bulkier substituents force the loop into an "out" conformation, which hinders the formation of the enzyme-DNA complex. nih.govoup.com This structural insight explains why 5-FC is such an effective substrate and inhibitor, as its small size permits optimal positioning within the active site for the initial nucleophilic attack that leads to the formation of the irreversible covalent trap.

Table 2: Interaction of Cytosine Analogs with M.MpeI DNA Methyltransferase
Cytosine AnalogC5 SubstituentComplex Formation EfficiencyType of ComplexActive Site Loop Conformation
5-Fluorocytosine (5-FC)-FMost Efficient nih.govresearchgate.netCovalent nih.gov'In' nih.gov
5-Hydroxycytosine (5-OHC)-OHWeakCovalent nih.govNot specified, likely 'In' due to small size
5-Chlorocytosine (5-ClC)-ClIntermediateCovalent (thiol-dependent) nih.govNot specified
5-Bromocytosine (5-BrC)-BrIntermediateCovalent (thiol-dependent) nih.gov'Out' (due to bulk) nih.gov
5-Iodocytosine (5-IC)-IIntermediateCovalent (thiol-dependent) nih.gov'Out' (due to bulk) nih.gov
5,6-dihydro-5-azacytosine (dhaC)-HighNon-covalent nih.govNot specified

Recognition and Excision by DNA Glycosylases in DNA Repair Pathways

The integrity of the genome is constantly challenged by DNA damage, necessitating robust repair mechanisms. The base excision repair (BER) pathway is a primary defense, initiated by DNA glycosylases that recognize and remove damaged or modified bases. nih.gov The substrate specificity of these enzymes is crucial to prevent the erroneous removal of normal bases.

Substrate Specificity of Human Thymine (B56734) DNA Glycosylase (hTDG) for Cytosine Analogues

Human thymine DNA glycosylase (hTDG) is a key enzyme in the BER pathway, known for its role in removing thymine from G:T mismatches that arise from the deamination of 5-methylcytosine. biorxiv.orgoup.com While hTDG efficiently processes various lesions, it remarkably avoids excising normal cytosine from standard G:C pairs. nih.gov However, its activity towards cytosine analogues demonstrates a broader substrate range.

Research indicates that hTDG can readily excise cytosine analogues that possess improved leaving group ability compared to cytosine itself. nih.gov These substrates include 5-fluorocytosine, 5-bromocytosine, and 5-hydroxycytosine. nih.gov This suggests that the active site of hTDG is accessible to cytosine-like structures. The enzyme's specificity is not solely based on base recognition but is heavily influenced by the chemical properties of the substrate.

Furthermore, molecular modeling and enzymatic assays have shown that the structure of the analogue plays a critical role. For instance, hTDG can excise 8-(hydroxymethyl)-3,N4-ethenocytosine, but it shows no detectable activity towards 3,N4-ethanocytosine. nih.gov This lack of activity is attributed to a potential steric clash between the non-planar exocyclic ring of the ethano adduct and the Asn191 residue within the active site of hTDG. nih.gov

Table 1: Substrate Specificity of hTDG for Various Cytosine Analogues

SubstrateExcision by hTDGNotes
CytosineNoAvoided to prevent damage to normal DNA. nih.gov
5-FluorocytosineYesImproved leaving group ability facilitates excision. nih.gov
5-BromocytosineYesImproved leaving group ability facilitates excision. nih.gov
5-HydroxycytosineYesImproved leaving group ability facilitates excision. oup.comnih.gov
3,N4-Ethenocytosine (εC)YesKnown substrate for TDG. oup.comnih.gov
8-(hydroxymethyl)-3,N4-ethenocytosineYesLess efficient than εC; activity enhanced by APE1. nih.gov
3,N4-EthanocytosineNoSteric hindrance within the active site is proposed. nih.gov

Correlation between N-Glycosidic Bond Stability and Enzymatic Excision Rates

The rate at which DNA glycosylases excise a base is intrinsically linked to the stability of the N-glycosidic bond that connects the base to the deoxyribose sugar. Studies on hTDG have demonstrated a clear correlation, showing that the enzyme's specificity is highly dependent on the stability of this scissile bond. nih.gov

A Brønsted-type linear free energy relationship has been established, plotting the logarithm of the maximal enzymatic activity (kmax) against the pKa of the leaving group. nih.gov This analysis revealed a large negative slope (βlg = -1.6 ± 0.2), which is consistent with a highly dissociative, SN1-type reaction mechanism where the departure of the leaving group is the rate-determining step. nih.gov

This principle explains the enhanced excision rates for various analogues. For example, hTDG removes 5-fluorouracil (B62378) 78 times faster than uracil (B121893), and 5-chlorouracil (B11105) is excised 572 times faster than thymine. nih.gov These significant rate differences are attributed predominantly to the electron-withdrawing effects of the halogen substituents, which destabilize the N-glycosidic bond and make the base a better leaving group. nih.gov Therefore, the inability of hTDG to excise normal cytosine is not due to its exclusion from the active site but rather to the exceptional stability of its N-glycosidic bond, making it a very poor leaving group. nih.gov The hydrophobic nature of the hTDG active site further amplifies these inherent differences in substrate reactivity. nih.gov

Mechanisms of Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in nucleotide synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov This makes TS a significant target for cancer chemotherapy.

Molecular Inhibition by N4-Hydroxy-dCMP and N4-Hydroxy-5-fluoro-dCMP

N4-hydroxy-2'-deoxycytidine 5'-monophosphate (N4-OH-dCMP) and its 5-fluoro derivative, N4-hydroxy-5-fluoro-dCMP, are potent inhibitors of thymidylate synthase from various sources, including mammalian tumors. nih.govacs.org These compounds act as substrate analogues of dUMP. The inhibition mechanism involves the formation of a ternary complex, where the inhibitor, the enzyme, and the cofactor N5,10-methylenetetrahydrofolate (meTHF) are bound together. nih.gov This interaction leads to the inactivation of the enzyme through the covalent binding of the inhibitor to the active site. nih.gov

Spectrophotometric and Crystallographic Studies of Enzyme-Inhibitor Complexes

Detailed spectrophotometric and crystallographic studies have provided significant insights into the mechanism of TS inhibition by N4-OH-dCMP. nih.govnih.gov Spectrophotometric monitoring has shown that the incubation of the enzyme with N4-OH-dCMP and the cofactor meTHF results in the production of dihydrofolate (DHF). nih.govnih.gov This reaction is time- and temperature-dependent and occurs without the expected methylation at the C(5) position of the pyrimidine ring, indicating an uncoupling of the normal catalytic process. nih.govnih.gov

Crystallographic structures of mouse and parasitic nematode TS in complex with N4-OH-dCMP and meTHF have revealed the structural basis for this inhibition. nih.govnih.gov The inhibitor binds covalently at the active center, with its C(6) atom forming a bond with the sulfur atom of a catalytic cysteine residue (Cys189 in mouse TS). nih.gov The structural data also show that the reaction proceeds through a unique opening of the imidazolidine (B613845) ring of the cofactor. nih.gov This conformational change leaves the one-carbon group bound to the N(10) atom of the folate cofactor, positioning it too far from the pyrimidine C(5) atom to allow for the necessary electrophilic attack and methyl group transfer. nih.gov This abortive reaction effectively traps the enzyme in an inactive state.

Table 2: Key Findings from Spectrophotometric and Crystallographic Studies of TS Inhibition by N4-OH-dCMP

Study TypeKey FindingImplication
SpectrophotometryTime- and temperature-dependent production of dihydrofolate (DHF) during incubation of TS with N4-OH-dCMP and meTHF. nih.govnih.govThe enzymatic reaction is uncoupled from pyrimidine methylation; the cofactor is consumed in an abortive cycle. nih.gov
CrystallographyCovalent bond formation between the inhibitor's C(6) atom and the active site cysteine. nih.govThe inhibitor becomes irreversibly bound, leading to enzyme inactivation.
CrystallographyThe pyrimidine C(5) atom is not methylated but acquires an additional hydrogen atom. nih.govConfirms the failure of the one-carbon transfer step.
CrystallographyOpening of the cofactor's imidazolidine ring, misdirecting the one-carbon group. nih.govThe methyl group cannot be transferred to the inhibitor, halting the catalytic cycle.

Cellular Metabolism and Biotransformation Studies

The metabolic fate of a xenobiotic compound, such as 5-fluoro-N-hydroxycytosine, determines its bioavailability, activity, and potential for toxicity. Biotransformation processes, typically categorized into Phase I and Phase II reactions, are enzymatic modifications that facilitate the elimination of foreign compounds. openaccessjournals.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility and excretion. openaccessjournals.comlongdom.org

Studies on the related compound 5-fluorocytosine (5-FC) provide a model for the potential metabolic pathway. In human colorectal tumor cells engineered to express the cytosine deaminase (CD) gene, 5-FC is effectively converted to the well-known anticancer drug 5-fluorouracil (5-FU). nih.govnih.gov This biotransformation is a critical activation step, as 5-FU subsequently inhibits thymidylate synthase and can be incorporated into RNA, leading to cytotoxicity. nih.govnih.gov This demonstrates that a primary metabolic route for fluorinated cytosines can be deamination to their corresponding uracil forms. While specific studies on the biotransformation of this compound are less common, it is plausible that it could undergo similar deamination or other Phase I reactions, followed by Phase II conjugation, to facilitate its removal from the body.

Deamination Processes and Formation of Metabolites (e.g., 5-Fluorouracil)

The primary metabolic pathway for cytosine and its analogs is deamination, a hydrolytic reaction that converts the amino group to a carbonyl group. In the context of this compound, this process is of particular importance as it can lead to the formation of the well-known anticancer agent, 5-Fluorouracil (5-FU).

While direct enzymatic deamination of this compound has not been extensively characterized, studies on the closely related analog, N4-hydroxycytidine, provide valuable insights. Cytidine (B196190) deaminases, enzymes that catalyze the deamination of cytidine to uridine (B1682114), have been shown to act on N4-hydroxycytidine, albeit at a significantly lower rate compared to their natural substrate. acs.org This suggests that this compound may also be a substrate for these enzymes, likely undergoing a slow conversion to 5-fluoro-N-hydroxyuracil.

However, an alternative and potentially more significant metabolic route is the reduction of the N4-hydroxyl group. A bacterial enzymatic system has been identified that reduces N4-hydroxycytidine to cytidine. bibliotekanauki.pl This reaction is NADH-dependent and specific to the nucleoside form, as the free base N4-hydroxycytosine was not a substrate. bibliotekanauki.pl Should a similar enzymatic system exist in other organisms, this compound could be reduced to 5-Fluorocytosine. Subsequently, 5-Fluorocytosine is a well-established substrate for cytosine deaminase, which efficiently converts it to 5-Fluorouracil. google.comnih.gov

Furthermore, the deoxyribonucleoside monophosphate form, N4-hydroxy-5-fluorodeoxycytidine monophosphate, is a potent inhibitor of thymidylate synthase, a crucial enzyme in DNA synthesis. nih.gov This indicates that if this compound is phosphorylated and converted to its deoxyribose form, it can exert significant biological effects through the inhibition of this key metabolic enzyme.

The following table summarizes the potential enzymatic reactions involving this compound and its analogs.

EnzymeSubstrate(s)Product(s)Notes
Cytidine DeaminaseN4-hydroxycytidineN4-hydroxyuridineReaction is significantly slower than with cytidine. acs.org
Cytidine Deaminase5-Fluorocytosine5-FluorouracilA well-established and efficient reaction. google.comnih.gov
N4-hydroxycytidine Reductase SystemN4-hydroxycytidine, NADHCytidine, NAD+Bacterial enzyme system; specificity for the nucleoside. bibliotekanauki.pl
Thymidylate SynthaseN4-hydroxy-5-fluorodeoxycytidine monophosphate-Acts as a potent inhibitor. nih.gov

Pathways of Incorporation into Cellular Nucleic Acids (DNA and RNA)

The incorporation of this compound into cellular nucleic acids is a critical aspect of its mechanism of action, potentially leading to mutagenesis and cytotoxicity. This process is contingent on its conversion to the corresponding nucleoside triphosphate and subsequent recognition by DNA and RNA polymerases.

Incorporation into RNA:

Studies on N4-hydroxycytidine triphosphate have demonstrated that it is efficiently incorporated into RNA by various RNA polymerases, including those from bacteria and bacteriophages. oup.comoup.com The N4-hydroxyl group alters the tautomeric equilibrium of the base, allowing it to form base pairs with both adenine (B156593) and guanine (B1146940). oup.com This ambiguous base-pairing property is a key driver of its mutagenic potential.

More recently, the active form of the antiviral drug Molnupiravir, β-d-N4-hydroxycytidine (NHC) triphosphate, has been shown to be incorporated into viral RNA by RNA-dependent RNA polymerase (RdRp), leading to an "error catastrophe" in the viral genome. researchgate.netbiorxiv.org There is also evidence for the incorporation of NHC into the RNA of host cells. nih.gov Given these findings, it is highly probable that 5-Fluoro-N-hydroxycytidine triphosphate, if formed within the cell, would also be a substrate for RNA polymerases, leading to its incorporation into RNA and subsequent transcriptional errors.

Incorporation into DNA:

The incorporation of this compound into DNA would first require its conversion to the deoxyribonucleoside triphosphate (dFHCTP). The ribonucleoside diphosphate (B83284) form of NHC can be reduced by ribonucleotide reductase to form the deoxyribonucleoside diphosphate, a precursor for DNA synthesis. nih.gov This suggests a potential pathway for the formation of dFHCTP.

Once formed, dFHCTP could be incorporated into DNA by DNA polymerases. The miscoding potential of 5-hydroxycytosine (5-OHC), a related oxidized cytosine derivative, has been studied. nih.gov When present in the DNA template, 5-OHC can lead to the misincorporation of dAMP. nih.gov The electronegativity of the substituent at the C5 position appears to play a role in this miscoding potential, with elevated dAMP incorporation observed opposite 5-fluorocytosine as well. nih.gov This suggests that if this compound were incorporated into DNA, it could lead to C-to-T transition mutations during subsequent rounds of replication.

The table below outlines the key enzymes and processes involved in the incorporation of this compound analogs into nucleic acids.

ProcessEnzymeSubstrateOutcome
RNA SynthesisRNA PolymerasesN4-hydroxycytidine triphosphateIncorporation into RNA, ambiguous base pairing. oup.comoup.com
Viral RNA ReplicationRNA-dependent RNA Polymerase (RdRp)β-d-N4-hydroxycytidine triphosphate (NHC-TP)Incorporation into viral RNA, leading to mutagenesis. researchgate.netbiorxiv.org
DNA Synthesis Precursor FormationRibonucleotide ReductaseN4-hydroxycytidine diphosphate (potential)Reduction to deoxyribonucleoside diphosphate. nih.gov
DNA Replication (Template Lesion)DNA Polymerase5-hydroxycytosine (in template)Misincorporation of dAMP. nih.gov

Mutagenic Potential and Dna Lesion Studies of 5 Fluoro N Hydroxycytosine

Induction of Specific Mutational Events (e.g., C→T Transition Mutations)

5-Fluoro-N-hydroxycytosine and its related analogues are recognized for their potential to induce specific mutations, primarily C→T transition mutations. This mutagenic outcome is a consequence of the altered base-pairing properties of the modified cytosine. Studies on the closely related compound, 5-hydroxycytosine (B44430) (5-OHC), show that it is associated with an increased frequency of C→T transitions, along with some C→G transversions. nih.govwikipedia.org When a single 5-OHC lesion was replicated in Escherichia coli, it resulted in a modest mutation frequency of 0.05%, with the predominant mutation being a C→T transition. pnas.org

The mechanism for this transition involves the misincorporation of deoxyadenosine (B7792050) monophosphate (dAMP) opposite the lesion during DNA synthesis. nih.govacs.orgnih.govosti.gov The incorporation of dAMP opposite a cytosine analogue, if not repaired, will lead to a T on the complementary strand in the subsequent round of replication, thus fixing the C→T mutation. Both 5-OHC and 5-fluorocytosine (B48100) (5-FC) demonstrate an elevated level of dAMP misincorporation compared to unmodified cytosine. nih.govacs.org The N4-hydroxy group is crucial for this mutagenic activity, as it allows the base to adopt a stable imino tautomeric form, which preferentially pairs with adenine (B156593). nih.gov

Mutation Frequency of Oxidized Cytosine Lesions in E. coli
DNA LesionMutation Frequency (%)Predominant Mutation TypeReference
5-Hydroxycytosine (5-OH-C)0.05%C→T pnas.org
5-Hydroxyuracil (5-OH-U)83%C→T pnas.org
Uracil (B121893) Glycol (Ug)80%C→T pnas.org
Unmodified Cytosine (Control)0.003%- pnas.org

Consequences of Bypass by Replicative DNA Polymerases and Escape from DNA Repair

For a DNA lesion to cause a mutation, it must persist in the genome and be bypassed by a DNA polymerase during replication. 5-hydroxycytosine does not significantly distort the DNA helix and is readily bypassed by replicative DNA polymerases. wikipedia.org However, this bypass is often inaccurate. When lesions like 5-OHC or 5-FC escape the surveillance of the cell's DNA repair machinery, such as the base excision repair (BER) pathway, replicative polymerases frequently misincorporate dAMP opposite them. acs.orgnih.govosti.govresearchgate.net

The cell's primary defense against such lesions is the BER pathway, initiated by DNA glycosylases that recognize and excise the damaged base. Thymine (B56734) DNA glycosylase (TDG), for example, can excise cytosine analogues with electron-withdrawing substituents at the C5 position. nih.gov TDG shows activity against 5-fluorocytosine (5FC) and 5-hydroxycytosine (hoC). nih.gov The ability of these lesions to escape repair and be available as a template for DNA polymerases is a critical factor in their mutagenicity. If the lesion is not excised before replication, the inaccurate bypass by the polymerase can lead to the fixation of a mutation. acs.orgnih.govosti.gov

Single-Turnover Rate Constants (kmax) for TDG Excision of Various Cytosine Analogs
Substrate (in G·X pair)kmax (min-1)Reference
G·fC (5-formylcytosine)2.64 ± 0.09 nih.gov
G·T (Thymine)1.83 ± 0.04 nih.gov
G·caC (5-carboxylcytosine)0.47 ± 0.01 nih.gov
G·5FC (5-fluorocytosine)Previously Determined nih.gov
G·hoC (5-hydroxycytosine)Previously Determined nih.gov

Utilization as a Model Compound for Investigating DNA Replication Fidelity and Mutagenesis Mechanisms

This compound and its analogues serve as valuable tools for studying the fundamental mechanisms of DNA replication fidelity and mutagenesis. nih.govneb.com By incorporating these modified bases into DNA templates, researchers can probe how DNA polymerases interact with damaged nucleotides.

In one key study, 5-fluorocytosine (5-FC) and 5-hydroxycytosine (5-OHC) were used as templates in the active site of the high-fidelity DNA polymerase RB69 gp43, which is homologous to human replicative polymerases. nih.govacs.orgnih.govosti.gov By comparing the polymerase's handling of these analogues to unmodified cytosine and 5-methylcytosine (B146107), the study elucidated the dynamics of DNA synthesis opposite these lesions. acs.orgresearchgate.net This type of research provides a detailed view of the catalytic events at the polymerase active site, revealing how specific chemical modifications on a DNA base can lead to replication errors and, ultimately, mutations. nih.govresearchgate.net

Role of Template Instability in Replicative Polymerase Active Sites

A key finding from studies using 5-FC and 5-OHC as template bases is the critical role of template instability in their mutagenic potential. nih.govacs.orgnih.govosti.gov While the correct nucleotide, dGMP, pairs stably with these lesions through normal Watson-Crick hydrogen bonding, the situation changes dramatically upon the misincorporation of dAMP. nih.govacs.orgrcsb.org

Crystal structures of the RB69 gp43 polymerase active site show that when dAMP is incorporated opposite 5-OHC or 5-FC, the lesion itself becomes unstable and disordered. nih.govacs.org The damaged base tips away from the newly incorporated dAMP, unstacking from the template strand. This creates a void in the active site that bears a structural resemblance to an abasic site—a location in the DNA backbone that has lost its base. nih.govacs.orgnih.gov This instability and altered conformation within the polymerase active site are believed to facilitate the misincorporation event that leads to C→T mutations. nih.gov

Influence of the Hydroxyl Group on the Mutagenic Properties

The N4-hydroxyl group is a determining factor in the mutagenic properties of N-hydroxycytosine derivatives. Theoretical studies on N4-hydroxycytosine and its 5-fluoro derivative show that the imino tautomer is significantly more stable than the amino form. nih.gov This is critical because the imino form of the base readily forms a stable base pair with adenine, which has a geometry similar to a standard Watson-Crick G·C pair. This tautomeric preference is a primary driver of the C→T transition mutations caused by these compounds.

The substituent at the C5 position further modulates this effect. The electronegativity of the C5 substituent appears to be important in the miscoding potential of these cytosine analogues. acs.orgnih.govosti.gov Studies have shown that elevated dAMP incorporation is observed opposite both 5-OHC and 5-FC, which have electronegative substituents, but not opposite 5-methylcytosine, which has an electron-donating group. acs.orgnih.gov Furthermore, molecular mechanics calculations show that steric hindrance between the N4-OH group and the C5-substituent influences the cis-trans equilibrium of the hydroxyl group, which in turn can affect its mutagenic potential. acs.org

Structure Activity Relationship Sar Studies of 5 Fluoro N Hydroxycytosine Analogs

Impact of Chemical Substituents on Molecular Interactions and Biological Activity

The introduction of chemical substituents can dramatically alter the physicochemical properties of the parent compound, thereby affecting its biological profile. In the context of 5-Fluoro-N-hydroxycytosine analogs, modifications, particularly at the C5 position, have been a major focus of research.

Correlation between C5 Substituent Electronegativity and Miscoding Potential

The substitution at the C5 position of cytosine analogs has a significant impact on their mutagenic potential, largely by influencing their miscoding ability during DNA replication. Research has shown a correlation between the electronegativity of the substituent at the C5 position and the tendency of the modified base to be misread by DNA polymerases.

A key study investigating the miscoding potential of 5-substituted cytosine analogs, including 5-fluorocytosine (B48100) (5-FC) and 5-hydroxycytosine (B44430) (5-OHC), found that an electronegative group at the C5 position enhances the formation of mismatches with adenine (B156593) (C•A). nih.gov This was observed using the RB69 gp43, a high-fidelity DNA polymerase that serves as a model for human replicative DNA polymerases. The study revealed that while dAMP was incorporated opposite 5-OHC approximately five times more efficiently than opposite the natural cytosine, a similarly elevated incorporation was seen opposite 5-FC. nih.govresearchgate.net In contrast, this increased misincorporation was not observed with 5-methylcytosine (B146107) (5-MEC), which has a less electronegative substituent. nih.govresearchgate.net

These findings suggest that the electronegativity of the C5 substituent plays a crucial role in the miscoding potential of these cytosine-like templates. nih.govscispace.com The proposed mechanism involves the destabilization of the base stacking within the DNA polymerase active site, which in turn facilitates the incorporation of dAMP in a manner akin to what is observed opposite an abasic site. nih.govresearchgate.net Crystal structures have shown that while dGMP pairs normally with 5-OHC through Watson-Crick hydrogen bonding, the incorporation of dAMP leads to the unstacking and instability of the template base. nih.gov

Table 1: Impact of C5 Substituent on Miscoding Potential

C5 Substituent Compound Electronegativity of Substituent Observed Miscoding with Adenine Reference
-H Cytosine Low Baseline nih.gov
-F 5-Fluorocytosine High Elevated nih.govresearchgate.net
-OH 5-Hydroxycytosine High Elevated (~5x > Cytosine) nih.govresearchgate.net
-CH3 5-Methylcytosine Low Not elevated nih.govresearchgate.net

Rational Design and Synthesis of Modified Nucleobases

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel nucleobase analogs with improved therapeutic properties. This involves the strategic modification of both the nucleobase and the sugar moiety to enhance target interaction, metabolic stability, and biological activity.

Design and Properties of Nucleobase-Sugar Dual Modified Nucleic Acids

A promising strategy in drug design involves the dual modification of both the nucleobase and the sugar component of a nucleoside. researchgate.net This approach aims to combine the beneficial properties of each modification to create a superior therapeutic agent. For instance, sugar-modified nucleic acids like 2'-O-methylribonucleic acid (2'-OMe-RNA) and 2'-O,4'-C-spirocyclopropylene-bridged nucleic acid (scpBNA) are known to be useful in antisense therapies. researchgate.net

Recently, researchers have designed and synthesized dual-modified nucleic acids that incorporate 5-hydroxycytosine (5-OHCyt), a related compound to this compound, into these sugar-modified backbones. researchgate.net The rationale for this is that 5-OHCyt has been shown to reduce the hepatotoxicity of antisense oligonucleotides without diminishing their antisense activity. researchgate.net The resulting 2'-OMe-RNA-5-OHCyt and scpBNA-5-OHCyt demonstrated similar duplex-forming abilities and base discrimination properties to their parent sugar-modified oligonucleotides. researchgate.net This work highlights the potential of combining nucleobase modifications with sugar modifications to develop safer and more effective antisense oligonucleotides. researchgate.net

Investigation of Synergistic Effects from N4-Hydroxylation and 5-Fluorination

The combination of N4-hydroxylation and 5-fluorination in the cytosine ring can lead to synergistic effects on the molecule's properties and biological activity. Theoretical ab initio quantum mechanical calculations have been employed to study the structure and conformation of N4-hydroxycytosine and its 5-fluoro derivative. nih.gov

These studies have revealed that for both N4-hydroxycytosine and N4-hydroxy-5-fluorocytosine, the imino tautomer is the most stable form in the gas phase and non-polar environments. nih.gov The 5-fluoro substituent significantly increases the energy difference between the syn and anti rotamers of the imino form, from 12.8 kJ/mol in N4-hydroxycytosine to 38.5 kJ/mol in the 5-fluoro analog. nih.gov This high energy barrier for rotation suggests that the syn- and anti-imino forms can be considered as two distinct structural isomers under biochemical conditions. nih.gov While the amino tautomeric forms are less stable in non-polar environments, their population is expected to increase in polar, aqueous solutions. nih.gov These conformational and tautomeric preferences are critical for understanding the molecular mechanisms of mutagenesis and enzyme inhibition. nih.gov

SAR in Enzymatic Inhibition (e.g., Thymidylate Synthase)

This compound and its analogs have been investigated as inhibitors of key enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS). TS is a crucial enzyme for DNA synthesis as it catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). taylorandfrancis.com Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and can induce cell death, making it a prime target for cancer chemotherapy. taylorandfrancis.comwikipedia.org

The fluorinated pyrimidine (B1678525) 5-fluorouracil (B62378) (5-FU) is a well-known TS inhibitor. taylorandfrancis.comnih.gov Its active metabolite, fluoro-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the enzyme. nih.gov Structure-activity relationship studies on 5-FU analogs have shown that electron-withdrawing groups at the 5-position increase the drug's activity. gpatindia.com

N4-hydroxy-dCMP analogs, including the 5-fluoro derivative, have been studied as competitive inhibitors of TS with respect to dUMP. acs.org The introduction of the N4-hydroxy group and the 5-fluoro substituent influences the binding affinity of these analogs to the enzyme's active site. acs.orgnih.gov Theoretical studies have provided insights into the structural and conformational aspects that govern the inhibitory mechanism of N4-hydroxy-5-fluoro-dCMP against thymidylate synthase. nih.govnih.gov

SAR in DNA Methyltransferase Interactions and Recognition

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. scirp.orgnih.gov Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors are therefore a valuable class of anticancer agents. nih.govresearchgate.netnih.gov

Cytidine (B196190) analogs, including 5-fluorocytosine derivatives, are prominent among DNMT inhibitors. nih.govselleckchem.com For example, 5-fluoro-2'-deoxycytidine (B1672315) is a known DNMT inhibitor. nih.govselleckchem.com The mechanism of action of these inhibitors often involves their incorporation into DNA, where they can covalently trap the DNMT enzyme, leading to its depletion and subsequent DNA hypomethylation. nih.gov

Structure-activity relationship studies have explored how modifications to the cytosine ring and the sugar moiety affect the interaction of these analogs with DNMTs. For instance, a novel 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (B16484) nucleoside (2'F-araAC) has shown potent DNMT inhibitory activity. scirp.org This compound demonstrated a significant reduction in DNMT activity and was found to induce cell cycle arrest and apoptosis in leukemia cell lines. scirp.org The introduction of the 2'-fluoro group in the arabinofuranosyl sugar moiety appears to be a key determinant of its enhanced activity and stability compared to existing agents like azacitidine and decitabine. scirp.org

Furthermore, studies on 4'-thio-2'-deoxycytidine (T-dCyd) and its 5-aza analog have shown that these compounds can potently deplete DNMT1 in cancer models. nih.gov Interestingly, T-dCyd, which has an unmodified cytosine base, was effective in depleting DNMT1, suggesting that modifications to the sugar moiety alone can significantly impact the interaction with the enzyme. nih.gov

Advanced Methodologies in 5 Fluoro N Hydroxycytosine Research

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods are pivotal in elucidating the structural and dynamic properties of 5-Fluoro-N-hydroxycytosine and its impact on nucleic acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and metabolic tracking of fluorinated compounds like this compound. Techniques such as 1H, 19F, and 31P NMR are employed to gain detailed insights.

Conformational analysis of 5-substituted N4-hydroxy-2'-deoxycytidines, including the 5-fluoro derivative, has been successfully performed using 1H NMR. These studies have shown that the pentose (B10789219) ring predominantly exists in the S conformation (C-2'-endo) and the N4-OH group as the cis rotamer. acs.org

For metabolic tracking, 19F and 31P NMR spectroscopy are particularly valuable. These techniques allow for the identification and quantification of 5-fluorouracil (B62378) (a related fluoropyrimidine) and its various metabolites, including nucleosides, nucleotides, and their di- and triphosphate forms, within biological samples like yeast cells. nih.gov This approach can distinguish between different metabolic states and track the incorporation of fluorinated analogues into RNA. nih.gov The limit of quantification for 19F NMR in bulk solutions can be as low as 1-3 microM. researchgate.net

Table 1: NMR Techniques in Fluoropyrimidine Research

NMR Technique Application Key Findings
1H NMR Conformational analysis of 5-substituted N4-hydroxy-2'-deoxycytidines. acs.org Determination of pentose ring conformation (predominantly S-type) and N4-OH group rotamer (cis). acs.org
19F NMR Metabolic tracking of 5-fluorouracil and its metabolites. nih.gov Identification and quantification of 5-FU, its nucleosides, and corresponding mono-, di-, and triphosphates. nih.gov

| 31P NMR | Monitoring ATP metabolism and formation of phosphorylated drug metabolites. nih.gov | Complements 19F NMR in tracking the energy state of the cell and the formation of nucleotide analogues. nih.gov |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for studying the secondary structure of nucleic acids and their conformational changes upon ligand binding or modification. creative-biostructure.comcreative-proteomics.com The CD spectrum of DNA is influenced by the helical structure and base stacking, making it an excellent tool to characterize the impact of incorporating modified nucleosides like this compound. creative-biostructure.com

Studies on oligonucleotides containing 2'-modified nucleotides, including 2'-fluoro modifications, have shown that duplexes formed with RNA adopt a typical A-form geometry as observed by CD spectroscopy. researchgate.net This indicates that such modifications can stabilize a particular nucleic acid conformation. CD spectroscopy is also instrumental in analyzing DNA-ligand interactions and the conformational changes that occur, which is relevant for understanding how this compound-containing DNA interacts with enzymes. biorxiv.org

X-ray Diffraction for High-Resolution Structural Elucidation

X-ray diffraction is an indispensable technique for determining the three-dimensional atomic-level structure of molecules, including modified nucleosides and their complexes with proteins.

The crystal structure of 3',5'-di-O-acetyl-N(4)-hydroxy-5-fluoro-2'-deoxycytidine, a derivative of this compound, has been solved. researchgate.net This analysis provides precise bond lengths and angles, revealing structural changes due to the fluorine substitution, such as a shortening of the C(5)=C(6) bond and a widening of the C(4)−C(5)−C(6) angle. researchgate.net These subtle changes can have significant implications for molecular recognition by enzymes.

Furthermore, X-ray crystallography has been used to determine the structure of 5-fluoro-cytosinium picrate, providing insights into the hydrogen-bonding patterns of the protonated 5-fluorocytosine (B48100) ring. nih.gov In the context of drug development, the crystal structure of a fluorination enzyme from Streptomyces cattleya, which is responsible for the biosynthesis of the C-F bond, has been determined at a resolution of 1.9 Å, offering a glimpse into the natural process of fluorination. nih.gov

Table 2: Crystallographic Data for 5-Fluoro-Cytosine Derivatives

Compound Crystal System Space Group Key Structural Features
3',5'-di-O-acetyl-N(4)-hydroxy-5-fluoro-2'-deoxycytidine Monoclinic C2 Shortened C(5)=C(6) bond, widened C(4)−C(5)−C(6) angle. researchgate.net
5-fluoro-cytosinium picrate Not specified Not specified Protonated 5-fluorocytosine ring with specific hydrogen bonding patterns. nih.gov

| Fluorination Enzyme | Orthorhombic | C222(1) | High-resolution structure revealing the active site for C-F bond formation. nih.gov |

Mass Spectrometry for Metabolite Identification and Oligonucleotide Characterization

Mass spectrometry (MS) is a cornerstone technology in the study of this compound, enabling the identification of its metabolites and the characterization of oligonucleotides containing this modified base. rsc.org

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful approach for identifying drug metabolites in biological fluids. ijpras.com For instance, chemical ionization gas chromatography-mass spectrometry was used to identify a minor metabolite of 5-fluorocytosine as 5-hydroxy-5-fluorocytosine in patient urine. nih.gov Modern LC-MS workflows with techniques like collision-induced dissociation (CID) allow for confident structural assignments of metabolites. sciex.com

In the field of nucleic acid research, MS is used for the quality control of synthetic oligonucleotides, confirming their molecular weight and identifying impurities such as aborted sequences. shimadzu.comthermofisher.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are routinely used to characterize oligonucleotides containing modified bases, including fluorinated analogues. nih.gov

Table 3: Mass Spectrometry Applications in this compound Research

Mass Spectrometry Technique Application Findings/Capabilities
GC-MS Metabolite identification. nih.gov Identification of 5-hydroxy-5-fluorocytosine as a metabolite of 5-fluorocytosine. nih.gov
LC-MS/MS (with CID/EAD) Metabolite identification and structural elucidation. sciex.com Confident identification of phase I and phase II metabolites of drug candidates. sciex.com
MALDI-TOF MS Oligonucleotide characterization. nih.gov Confirmation of molecular weights of synthetic oligonucleotides containing modified bases. nih.gov

| ESI-MS | Oligonucleotide quality control. shimadzu.comthermofisher.com | Accurate mass confirmation and impurity analysis of oligonucleotides. shimadzu.comthermofisher.com |

Biochemical Assays for Enzyme Kinetics and Substrate/Inhibitor Recognition

Biochemical assays are crucial for understanding the functional consequences of the structural modifications in this compound, particularly its interactions with enzymes. These assays measure enzyme kinetics, providing data on substrate specificity and inhibitor potency. rsc.orgnih.gov

The inhibitory effects of N4-hydroxy-dCMP and its 5-fluoro analogue on thymidylate synthase have been extensively studied using enzyme kinetic assays. acs.orgacs.org These studies revealed that these compounds are competitive inhibitors with respect to the natural substrate, dUMP. acs.org Furthermore, they act as mechanism-based, slow-binding inhibitors, a mode of action that is dependent on the presence of the cofactor N5,N10-methylenetetrahydrofolate. acs.org The kinetics of such interactions can be complex, sometimes exhibiting time-dependent patterns like hysteresis. nih.gov

Table 4: Enzyme Inhibition Data for this compound Analogues

Enzyme Inhibitor Inhibition Type Key Observation
Thymidylate Synthase N4-hydroxy-5-fluoro-dCMP Competitive vs. dUMP, Slow-binding. acs.org Inhibition is dependent on N5,N10-methylenetetrahydrofolate. acs.org

| Thymidylate Synthase | N4-hydroxy-dCMP analogues | Competitive vs. dUMP. acs.org | Analogues act as slow-binding inhibitors. acs.org |

Integrated In Silico Modeling and Chemoinformatics Approaches

In silico modeling and chemoinformatics have become indispensable tools in modern drug discovery and biochemical research, providing predictive insights into molecular properties and interactions. researchgate.net

Theoretical ab initio studies have been conducted to investigate the structure and conformation of N4-hydroxycytosine and its 5-fluoro derivative. nih.gov These computational methods can predict the relative stability of different tautomeric and rotameric forms of the molecule in various environments, which is crucial for understanding its mutagenic potential and its interaction with enzymes like thymidylate synthase. nih.gov

In silico modeling is also used to simulate the metabolism of fluoropyrimidines like 5-fluorouracil, complementing experimental data from techniques like NMR. nih.gov Chemoinformatics approaches are employed to design and evaluate novel analogues of 5-fluorouracil, with the aim of improving their efficacy and pharmacokinetic properties. nih.govnih.gov These studies often involve molecular docking of the analogues into the active site of target enzymes, such as thymidylate synthase, to predict binding affinities and interaction patterns. nih.gov

Preclinical in Vitro Research on 5 Fluoro N Hydroxycytosine Mechanisms

Studies in Cell Culture Models for Mechanistic Elucidation

In the realm of preclinical research, the intricate mechanisms of action of novel compounds are often first dissected using in vitro cell culture models. These systems provide a controlled environment to investigate the molecular interactions and cellular consequences of a compound's introduction. For 5-Fluoro-N-hydroxycytosine, a fluorinated pyrimidine (B1678525) analog, in vitro studies are crucial for understanding its potential as a therapeutic agent. Research in this area has focused on its impact on nucleic acid dynamics and broader cellular processes.

Investigation of Nucleic Acid Incorporation Dynamics and Modulation of RNA Modifications

While direct studies on this compound are limited, research on the closely related compound 5-fluorocytosine (B48100) (5-FC) provides significant insights into how this class of molecules interacts with the cellular machinery responsible for nucleic acid synthesis. The electronegativity of the substituent at the C5 position of the cytosine ring is a critical determinant of its miscoding potential. nih.govacs.org

Studies utilizing high-fidelity DNA polymerases, which are homologous to human replicative DNA polymerases, have demonstrated that dAMP is incorporated opposite 5-FC templates. nih.govacs.org This misincorporation is noteworthy as it suggests a potential mechanism for inducing C→T transition mutations. The efficiency of dAMP incorporation opposite 5-FC is elevated compared to unmodified cytosine, a phenomenon also observed with 5-hydroxycytosine (B44430) (5-OHC). nih.govacs.org This suggests that the presence of an electronegative atom at the C5 position, such as fluorine or the oxygen in a hydroxyl group, destabilizes the normal Watson-Crick base pairing and allows for the misincorporation of dAMP. nih.govacs.org

The structural basis for this miscoding appears to be a reduction in the stacking capabilities of the modified base, which leads to disorder in the template when dAMP is incorporated. nih.govacs.org This behavior is similar to that observed at abasic sites in DNA. nih.govacs.org

Interactive Table: Comparative Miscoding Potential of Cytosine Analogs

Compound Miscoding Partner Relative Incorporation Efficiency (vs. dCMP) Reference
5-Fluorocytosine (5-FC) dAMP Elevated nih.govacs.org
5-Hydroxycytosine (5-OHC) dAMP ~5 times more efficient nih.govacs.org

Analysis of Molecular-Level Effects on Cellular Processes and Proliferation (excluding direct cytotoxic efficacy/toxicity)

The incorporation of fluoropyrimidines into DNA and RNA has profound effects on various cellular processes, ultimately impacting cell proliferation. The nucleoside analog 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), which shares structural similarities with this compound, has been shown to markedly reduce the proliferation of various brain tumor cell types in vitro at nanomolar concentrations. nih.govscienceopen.com This antiproliferative effect is a downstream consequence of its metabolic activation and subsequent interference with nucleic acid synthesis and function. nih.gov

One of the key molecular-level effects of fluoropyrimidines is the inhibition of thymidylate synthase (TS). pharmgkb.org This enzyme is critical for the de novo synthesis of thymidine (B127349), a necessary component of DNA. The active metabolites of fluoropyrimidines, such as fluorodeoxyuridine monophosphate (FdUMP), form a stable complex with TS, thereby depleting the cellular pool of thymidine and halting DNA replication. pharmgkb.orgnih.gov

Furthermore, the incorporation of fluorinated nucleotides into DNA can trigger DNA damage responses and inhibit postsynthetic DNA methylation. nih.gov The presence of these abnormal bases can lead to strand breaks and the activation of cell cycle checkpoints, ultimately leading to a cessation of proliferation.

Interactive Table: Molecular Effects of Related Fluoropyrimidines on Cellular Processes

Compound/Metabolite Target/Process Cellular Consequence Reference
5-fluoro-2'-deoxycytidine (FdCyd) Cell Proliferation Marked reduction in various tumor cell lines nih.govscienceopen.com
Fluorodeoxyuridine monophosphate (FdUMP) Thymidylate Synthase Inhibition of DNA synthesis pharmgkb.orgnih.gov
5-fluorodeoxycytidine (FdCyd) DNA Methylation Inhibition of postsynthetic methylation nih.gov
5-Fluorouracil (B62378) (5-FU) Cell Cycle S-phase arrest nih.gov
5-Fluorouracil (5-FU) Autophagy Induction in cardiomyocytes nih.govnih.gov

Analysis of Fluoropyrimidine Metabolism in Defined Cellular Systems

The biological activity of this compound is contingent upon its metabolic activation within the cell. The general metabolic pathways of fluoropyrimidines have been extensively studied, primarily using compounds like 5-fluorouracil (5-FU) and its prodrugs. pharmgkb.org These pathways involve a series of enzymatic conversions that ultimately lead to the formation of active metabolites.

For a compound like this compound, it is anticipated that it would enter the pyrimidine salvage pathway. A key initial step would likely be its conversion to the corresponding nucleoside and then to the nucleotide monophosphate. However, a crucial aspect of fluoropyrimidine metabolism is the role of cytidine (B196190) deaminase, which can convert cytidine analogs to their uridine (B1682114) counterparts. nih.gov

In the case of 5-fluorodeoxycytidine (FdCyd), it is known to be deaminated to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov This metabolite can then be phosphorylated to FdUMP, the potent inhibitor of thymidylate synthase. nih.gov Alternatively, FdCyd can be directly phosphorylated to FdCMP and subsequently incorporated into DNA. nih.gov

The metabolism of 5-FU itself leads to several active metabolites, including FdUMP, fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). pharmgkb.org FdUTP can be misincorporated into DNA, while FUTP is incorporated into RNA, leading to disruptions in their respective functions. pharmgkb.org The catabolism of 5-FU is primarily carried out by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPYD), which converts it to the inactive metabolite dihydrofluorouracil (DHFU). pharmgkb.orgbiorxiv.org

Interactive Table: Key Enzymes and Metabolites in Fluoropyrimidine Metabolism

Enzyme Substrate(s) Product(s) Role in Activation/Catabolism Reference
Cytidine Deaminase 5-fluorodeoxycytidine (FdCyd) 5-fluoro-2'-deoxyuridine (FdUrd) Activation nih.gov
Thymidine Kinase 5-fluoro-2'-deoxyuridine (FdUrd) Fluorodeoxyuridine monophosphate (FdUMP) Activation pharmgkb.org
Thymidylate Phosphorylase 5-FU Fluorodeoxyuridine (FUDR) Activation pharmgkb.org
Dihydropyrimidine Dehydrogenase (DPYD) 5-FU Dihydrofluorouracil (DHFU) Catabolism (Inactivation) pharmgkb.orgbiorxiv.org

The balance between the anabolic (activation) and catabolic (inactivation) pathways is a critical determinant of the ultimate cellular effects of any fluoropyrimidine, including this compound. In vitro cellular systems provide an indispensable tool for dissecting these complex metabolic networks.

Q & A

Q. How can researchers synthesize 5-Fluoro-N-hydroxycytosine with high purity, and what challenges arise in its purification?

Methodological Answer: Synthesis of fluorinated cytosine analogs often involves regioselective fluorination and hydroxylation steps. For example, a facially selective hydrogenation approach, as described for cyclopentanyl carbocyclic 5-fluorocytosine, can be adapted using palladium catalysts under controlled hydrogen pressure to achieve stereochemical precision . Purification challenges include separating byproducts from nitro or boronic acid intermediates (common in fluorinated precursors), which may require column chromatography with gradient elution or recrystallization in polar solvents like ethanol/water mixtures. Purity validation via 1H-NMR and HPLC (≥99%) is critical, as demonstrated in analogous compounds like 5'-Deoxy-5-fluorocytidine .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • 1H/19F-NMR : Confirm fluorine substitution patterns and hydroxyl group placement.
  • HPLC-MS : Assess purity and detect trace impurities (e.g., residual boronic acid derivatives, as seen in fluorophenyl intermediates) .
  • X-ray crystallography : Resolve ambiguous stereochemistry, though this requires high-quality single crystals, which may be challenging due to hygroscopicity.

Q. What is the hypothesized mechanism of action of this compound in biological systems?

Methodological Answer: Fluorocytosine analogs typically act as antimetabolites, inhibiting DNA/RNA synthesis. For this compound, the hydroxyl group may enhance solubility and interaction with enzymes like cytosine deaminase or thymidylate synthase. Comparative studies with 5-fluorouracil suggest competitive inhibition of nucleotide incorporation, but in vitro assays (e.g., thymidine uptake inhibition in cancer cell lines) are needed to validate this .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Temperature : Store aliquots at -20°C, 4°C, and room temperature; monitor degradation via HPLC over 30 days.
  • pH : Test solubility and stability in buffers (pH 3–9) to identify optimal conditions for in vitro assays. Fluorinated aromatics often degrade in alkaline conditions due to hydrolysis .
  • Light sensitivity : Use amber vials if UV-Vis spectra indicate photolytic degradation.

Q. What are key considerations when designing in vitro assays to evaluate the cytotoxicity of this compound?

Methodological Answer:

  • Cell line selection : Use fluoropyrimidine-sensitive lines (e.g., HCT-116 for colorectal cancer) and include controls with 5-fluorouracil for benchmarking .
  • Dose range : Start with 0.1–100 µM, accounting for potential solubility limits in aqueous media.
  • Rescue experiments : Add thymidine to confirm mechanism specificity (reversal of toxicity indicates thymidylate synthase inhibition).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Methodological Answer: Apply systematic review frameworks, such as those used for grayanotoxins and 5-HMF, to identify confounding variables:

  • Meta-analysis : Stratify data by cell type, exposure time, and assay methodology (MTT vs. clonogenic survival).
  • Quality control : Verify compound purity across studies via independent HPLC validation. Contradictions in fluorocytosine analogs often stem from impurities like nitro derivatives .

Q. What strategies can improve the targeted delivery of this compound to reduce off-target effects?

Methodological Answer: Leverage drug delivery systems validated for related compounds:

  • Chitosan hydrogels : Cross-link with trimesic acid for pH-responsive release in tumor microenvironments .
  • Prodrug design : Conjugate with tumor-specific ligands (e.g., folate) to enhance cellular uptake.

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to cytosine deaminase (PDB ID: 1K70). The fluorine atom’s electronegativity may alter hydrogen-bonding networks.
  • MD simulations : Simulate 100-ns trajectories to assess stability of enzyme-ligand complexes in explicit solvent.

Q. What experimental approaches enable comparative efficacy analysis between this compound and other antimetabolites?

Methodological Answer:

  • Synergy screens : Test combinations with platinum agents (e.g., cisplatin) using Chou-Talalay models.
  • Resistance profiling : Generate resistant cell lines via gradual dose escalation; perform RNA-seq to identify upregulated efflux pumps or detox enzymes .

Q. How can researchers conduct a systematic literature review for this compound using EFSA-like rigor?

Methodological Answer: Adapt strategies from EFSA’s grayanotoxin/5-HMF review:

  • Search strings : Use Boolean operators (e.g., "this compound AND (cytotoxicity OR mechanism)") across PubMed, Web of Science, and SciFinder®.
  • Dual screening : Two independent reviewers assess relevance, with a third resolving discrepancies .

Q. Tables for Quick Reference

Key Parameter Recommended Method Evidence Source
Synthesis Validation1H-NMR, HPLC-MS
Stability AssessmentAccelerated degradation studies (HPLC)
Cytotoxicity ScreeningMTT assays in HCT-116 cells
Literature ReviewEFSA-style dual screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.